molecular formula C8H9BO3 B1224821 3-Acetylphenylboronic acid CAS No. 204841-19-0

3-Acetylphenylboronic acid

Cat. No. B1224821
CAS RN: 204841-19-0
M. Wt: 163.97 g/mol
InChI Key: SJGGDZCTGBKBCK-UHFFFAOYSA-N
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Description

3-Acetylphenylboronic acid (3-APBA) is an organic compound that contains a phenyl group and a boron atom. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 3-APBA is also used as a catalyst in organic reactions, such as the Wittig reaction, which is used to form carbon-carbon bonds. In addition, 3-APBA has been used in a variety of scientific research applications, such as drug development, protein engineering, and biocatalysis.

Scientific Research Applications

Hydrogen Bonding and Molecular Layer Formation

3-Acetylphenylboronic acid demonstrates significant intermolecular hydrogen bonding, leading to the formation of extensive molecular layers. This behavior is evident in compounds like 2-acetylphenylboronic acid, which forms two-dimensional molecular layers through hydrogen bonding with water molecules and with other molecules of the compound itself (Ganguly, Meyers, & Robinson, 2003).

Bioorthogonal Conjugation Chemistry

This compound is instrumental in bioorthogonal reactions, especially in the formation of iminoboronates with α-nucleophiles at neutral pH. This feature enables rapid and reversible conjugation chemistry under physiological conditions, which is significant for biological applications (Bandyopadhyay & Gao, 2015).

Asymmetric Chemical Synthesis

In the field of asymmetric chemical synthesis, this compound plays a role in the 1,4-addition of arylboronic acids to α,β-unsaturated esters. This process is a key step in synthesizing optically active β-aryl esters, which are used in the production of certain endothelin receptor antagonists (Nishikata, Kiyomura, Yamamoto, & Miyaura, 2008).

Chemosensitive Material for Biosensing

This compound derivatives, like poly-3-thienylboronic acid, have been synthesized and show promising applications as chemosensitive materials. Their solvatochromic effects and spectroelectrochemical behavior make them suitable for biosensing applications (Efremenko & Mirsky, 2020).

Bacterial Pathogen Labeling

The compound's derivatives can be used for labeling bacterial pathogens. For instance, its conjugation with semicarbazide allows for the robust detection of bacterial pathogens like Escherichia coli in blood serum. This application is vital in medical diagnostics and research (Bandyopadhyay, Cambray, & Gao, 2017).

Enhanced Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of this compound, are used to enhance drug delivery systems. Their ability to form reversible complexes with polyols like sugars aids in targeted drug delivery, particularly in cancer therapies (Lan & Guo, 2019).

Water Molecules in Molecular Assembly

Studies on this compound and related compounds have shed light on the role of water molecules in the assembly of boronic acids and their hydrogen-bonded architectures. This understanding is crucial in the design of molecular structures for various applications (Rodríguez-Cuamatzi et al., 2009).

Surface-Enhanced Raman Spectroscopic Analysis

Derivatives like 3-mercaptophenylboronic acid are used for surface-enhanced Raman spectroscopic analysis of bacteria populations. This application is significant for understanding bacterial behavior and ecology (Hickey & He, 2020).

Detection of Metal Ions

Nanocomposites modified with this compound derivatives have been developed for the detection of metal ions like Cu2+. This application is crucial in environmental monitoring and industrial processes (Rafiee, Tajfar, & Mohammadnejad, 2021).

Safety and Hazards

3-Acetylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The global 3-Acetylphenylboronic Acid market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period . This suggests that there is a growing interest in this compound, possibly for its use in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Acetylphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . It is also involved in the synthesis of aryl fluorides through electrophilic fluorination reactions using acetyl hypofluorite . The compound interacts with various enzymes and proteins, facilitating these reactions by acting as a substrate. The nature of these interactions often involves the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes by modifying their active sites . This mechanism is crucial in regulating enzyme activity and, consequently, the biochemical pathways they control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is chemically stable under standard ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism. Its interactions with specific enzymes can either enhance or inhibit their activity, leading to changes in the flow of metabolites through the pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it ensures that the compound is present in the right place at the right time to interact with its target biomolecules. The effects of this compound on cellular function are thus closely tied to its subcellular distribution.

properties

IUPAC Name

(3-acetylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGDZCTGBKBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370201
Record name 3-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204841-19-0
Record name 3-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Acetylphenylboronic acid in the synthesis of anion receptors?

A1: this compound serves as a key building block for synthesizing meso-phenylboronic acid functionalized calix[4]pyrroles (C4Ps), specifically the derivative 3b in the study []. This derivative acts as a supramolecular receptor for various anions due to the presence of boronic acid functionality and its ability to form hydrogen bonds.

Q2: How does the structure of the calix[4]pyrrole derivative incorporating this compound impact its anion binding affinity?

A2: The research found that the C4P derivative 3b, synthesized using this compound, exhibited higher binding affinity for anions compared to another derivative, 3a []. This enhanced affinity is attributed to the presence of additional NH and/or OH groups in 3b, introduced by the this compound moiety. These groups participate in cooperative hydrogen bonding interactions with the anions, leading to stronger binding.

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